molecular formula C11H12N2O3 B578789 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1290608-24-0

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B578789
CAS RN: 1290608-24-0
M. Wt: 220.228
InChI Key: RCVSCVLVIRONHE-UHFFFAOYSA-N
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Description

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique chemical structure that makes it an attractive target for researchers interested in exploring its various properties.

Mechanism of Action

The exact mechanism of action of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. This compound has been shown to modulate various signaling pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone in lab experiments is its unique chemical structure, which allows for the exploration of various biological targets and pathways. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone. One potential area of research is the development of novel drugs based on this compound, which could have potential therapeutic applications in various diseases. Another area of research is the exploration of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Finally, further studies are needed to explore the potential toxicity of this compound and its safety in various applications.
In conclusion, 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and observed biological effects make it an attractive target for drug discovery and development. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific research goals of the investigator, but typically involves the use of organic solvents and catalysts to facilitate the reaction.

Scientific Research Applications

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone has shown potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(14)12-7-3-5-9-4-2-6-10(11(9)12)13(15)16/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSCVLVIRONHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856713
Record name 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS RN

1290608-24-0
Record name 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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